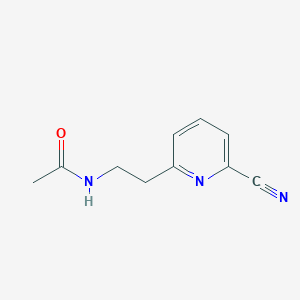
2-(2-Acetylaminoethyl)-6-cyanopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetylaminoethyl)-6-cyanopyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features an acetylamino group and a cyano group attached to a pyridine ring, which contributes to its reactivity and biological properties. The synthesis of 2-(2-Acetylaminoethyl)-6-cyanopyridine can be achieved through several methods, including:
- Reaction with Amines : One common method involves the reaction of 2-acetyl-6-cyanopyridine with appropriate amines in solvents like acetic acid or methanol.
- Characterization Techniques : The synthesized compound is typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Pharmaceutical Applications
Medicinal Chemistry : this compound serves as a scaffold for designing new therapeutic agents. Its structural features allow for diverse interactions in biological systems, making it a candidate for further research in drug development, particularly as an antitumor agent.
Pharmaceutical Intermediate : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, potentially leading to the development of novel drugs targeting specific biological pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antiproliferative Effects : Studies suggest that this compound may possess antiproliferative properties against cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
- Mechanistic Insights : The precise mechanisms by which this compound exerts its biological effects are still under investigation but are likely related to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways.
Case Studies and Experimental Findings
Several studies have highlighted the potential of this compound in various experimental settings:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, providing a basis for further exploration into its use as an anticancer agent.
- Mechanistic Studies : Kinetic studies have been conducted to elucidate the reaction mechanisms involving nucleophilic attacks on electrophilic centers within the compound, which may influence its reactivity and biological interactions.
Propiedades
Número CAS |
135450-58-7 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14) |
Clave InChI |
OBLJOXCFETZQEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CC=C1)C#N |
SMILES canónico |
CC(=O)NCCC1=NC(=CC=C1)C#N |
Sinónimos |
Acetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













